2-Bromo-4-methoxy-5-(pyridin-3-ylmethoxy)benzoic acid is an organic compound with significant interest in the fields of chemistry and medicinal research. It is characterized by its complex structure, which includes a bromine atom, methoxy groups, and a pyridine moiety attached to a benzoic acid framework. This compound is used as a building block in various chemical syntheses and has potential applications in biological studies.
The compound can be synthesized through several methods, primarily involving multi-step organic reactions. It is commercially available from chemical suppliers and is often utilized in research laboratories.
2-Bromo-4-methoxy-5-(pyridin-3-ylmethoxy)benzoic acid belongs to the class of benzoic acids, specifically as a substituted benzoic acid derivative. Its structure allows it to exhibit unique chemical properties that can be exploited in various applications.
The synthesis of 2-Bromo-4-methoxy-5-(pyridin-3-ylmethoxy)benzoic acid typically involves multiple steps:
The synthesis may require specific reagents such as:
Reactions are typically conducted under inert atmospheres to prevent unwanted side reactions, and purification steps such as column chromatography are employed to isolate the desired product .
The molecular formula for 2-Bromo-4-methoxy-5-(pyridin-3-ylmethoxy)benzoic acid is , with a molecular weight of 338.15 g/mol.
COC1=C(C=C(C(=C1)Br)C(=O)O)OCC2=CN=CC=C2This structure features:
2-Bromo-4-methoxy-5-(pyridin-3-ylmethoxy)benzoic acid can undergo several types of reactions:
Reagents commonly used include:
The mechanism of action for 2-Bromo-4-methoxy-5-(pyridin-3-ylmethoxy)benzoic acid involves its interaction with biological targets such as enzymes or receptors. The compound's ability to bind selectively to these targets can modulate their activity, potentially influencing metabolic pathways or cellular processes.
The binding process may involve:
This mechanism underlies its potential therapeutic applications in drug development .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.15 g/mol |
| Density | Predicted around 1.536 g/cm³ |
| Boiling Point | Approximately 482.8 °C |
| Melting Point | Not specified |
The compound exhibits moderate acidity due to the carboxylic acid group, with a predicted pKa value around 2.85 . It is soluble in organic solvents like THF but less soluble in water due to its hydrophobic character.
2-Bromo-4-methoxy-5-(pyridin-3-ylmethoxy)benzoic acid has diverse applications including:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: